Due to its chemical structure, 1-ECHMA can be polymerized to form various materials with specific properties. Researchers might explore 1-ECHMA for applications such as engineering plastics, adhesives, or coatings [].
-ECHMA can be incorporated as a co-monomer during the synthesis of other polymers, potentially influencing their properties like thermal stability, mechanical strength, or hydrophobicity. This aspect could be valuable in research on specialty polymers for various applications.
Some studies suggest that certain methacrylate-based polymers can exhibit biocompatibility. Researchers might explore 1-ECHMA for applications in drug delivery systems or biomaterials []. However, more research is required to determine 1-ECHMA's specific biocompatibility profile.
1-Ethylcyclohexyl methacrylate is a colorless to light yellow liquid with the molecular formula and a molecular weight of 196.29 g/mol. It is classified as a monofunctional acrylate monomer, specifically an ester of methacrylic acid and 1-ethylcyclohexanol. This compound is notable for its low volatility and distinct odor, making it suitable for various applications in the chemical industry, particularly in the production of polymers, coatings, and adhesives .
While detailed safety information is not available for ECHM specifically, some general hazards can be assumed based on its properties as a methacrylate monomer:
1-Ethylcyclohexyl methacrylate can be synthesized through several methods, including:
A typical synthesis involves:
The applications of 1-Ethylcyclohexyl methacrylate span various industries:
Research on the interactions of 1-Ethylcyclohexyl methacrylate focuses on its reactivity with other compounds during polymerization processes. Understanding these interactions is crucial for optimizing its use in creating stable polymers with desired properties. Studies have also looked into its compatibility with biological tissues, which is essential for medical applications .
1-Ethylcyclohexyl methacrylate shares structural similarities with several other methacrylate compounds, including:
Compound | Unique Properties |
---|---|
1-Ethylcyclohexyl Methacrylate | Lower volatility, higher chemical resistance |
Methyl Methacrylate | High reactivity, commonly used |
Butyl Methacrylate | Flexible, lower volatility |
Cyclohexyl Methacrylate | Better thermal stability |
The unique structure of 1-Ethylcyclohexyl methacrylate imparts distinct properties that make it particularly suitable for specialized applications where lower volatility and enhanced chemical resistance are advantageous .
The compound’s structure includes a methacrylate functional group (CH₂=C(CH₃)COO-) esterified with 1-ethylcyclohexanol. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 274248-09-8 | |
Molecular Formula | C₁₂H₂₀O₂ | |
Molecular Weight | 196.29 g/mol | |
Boiling Point | 245–249°C | |
Density | 0.940 g/mL (at 20°C) | |
Flash Point | 96°C |
Its IUPAC name is (1-ethylcyclohexyl) 2-methylprop-2-enoate, and it is also referred to as methacrylic acid 1-ethylcyclohexyl ester.
The synthesis of 1-ethylcyclohexyl methacrylate was first reported in the early 2000s, leveraging Grignard reagent chemistry. A key patent (CN104910012A) describes a multi-step process:
This method enables high-purity synthesis (>99% by GC), critical for industrial applications.
The compound’s methacrylate group undergoes free radical polymerization, making it suitable for:
Compound | Applications | Key Advantages |
---|---|---|
Methyl Methacrylate | Acrylic plastics, adhesives | High clarity, biocompatibility |
Butyl Methacrylate | Coatings, sealants | Flexibility, UV resistance |
1-Ethylcyclohexyl Methacrylate | Photoresists, specialty polymers | Low volatility, hydrophobic properties |
Recent studies focus on optimizing polymerization methods and exploring novel applications: